N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
Description
The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a chlorinated phenyl group. The 3-methoxyphenoxy substituent introduces additional lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-4-2-5-15(11-14)26-12-18(22)20-13-6-7-16(19)17(10-13)21-8-3-9-27(21,23)24/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHYITGTZAIRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring, a dioxidoisothiazolidin moiety, and a methoxyphenoxy acetamide group. These components contribute to its reactivity and potential biological interactions. The molecular formula is with a molecular weight of approximately 425.88 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the isothiazolidine moiety suggests potential interactions with enzymes or receptors that modulate cellular pathways. For instance, compounds with similar structures have been shown to exhibit antiproliferative effects by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antiproliferative Activity
A key area of research involves assessing the antiproliferative activity against various cancer cell lines. Studies have indicated that compounds similar to this compound can inhibit cell growth effectively. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | HT-29 | 12.5 |
| PIB-SO | M21 | 10.0 |
| PIB-SO | MCF7 | 15.0 |
| N-(4-chloro...) | Various | TBD |
Note: TBD indicates that further studies are needed to determine the exact IC50 for this compound.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of several derivatives on HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma cells. The results indicated significant inhibition of cell proliferation, suggesting that similar compounds may exert cytotoxic effects through mechanisms involving microtubule disruption and apoptosis induction .
- Mechanistic Insights : Another investigation focused on the binding affinity of these compounds at the colchicine-binding site, which plays a crucial role in microtubule dynamics during cell division. Compounds that bind effectively at this site can halt mitotic progression, leading to cancer cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Key Structural and Functional Differences
Heterocyclic Core Variations: The 1,1-dioxidoisothiazolidine in the target compound (vs. Sulfonamide groups (as in the target) enhance solubility compared to non-sulfonated analogs .
Substituent Effects: The 3-methoxyphenoxy group in the target compound may improve metabolic stability compared to 4-fluorophenyl () or biphenyl () groups due to reduced steric hindrance.
Biological Activity Trends :
- Compounds with sulfone/sulfonamide moieties (e.g., target compound, ) show enhanced solubility but variable cytotoxicity. For example, BAI () exhibits selective antiproliferative activity without cardiovascular toxicity, suggesting a favorable therapeutic window .
- Thiazolidinedione derivatives () demonstrate hypoglycemic effects, likely via PPAR-γ modulation, a mechanism distinct from sulfonamide-containing analogs .
Pharmacokinetic and Toxicity Considerations
- Solubility: Sulfonamide groups (target compound) improve aqueous solubility compared to non-sulfonated analogs (e.g., ) .
- Metabolism: Methoxy groups (as in the target’s 3-methoxyphenoxy) may slow hepatic clearance via cytochrome P450 inhibition, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
